molecular formula C24H23FN2O B592916 5-Fluoro-MN-24 CAS No. 1445580-60-8

5-Fluoro-MN-24

Cat. No. B592916
M. Wt: 374.459
InChI Key: DJKVOBZLMBHFKX-UHFFFAOYSA-N
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Description

5-Fluoro-MN-24, also known as 5-fluoro NNEI or 5F-NNE1, is an analytical reference standard compound that falls under the category of synthetic cannabinoids . It is believed to have a potent effect on the CB1 receptor . The IUPAC name for this compound is 1-(5-fluoropentyl)-N-(naphthalen-1-yl)-1H-indole-3-carboxamide .


Molecular Structure Analysis

The chemical formula of 5-Fluoro-MN-24 is C24H23FN2O . It has a molecular weight of 374 and a melting point of 157.0°C . The compound appears as a white powder .


Physical And Chemical Properties Analysis

5-Fluoro-MN-24 is a white powder . It has a molecular weight of 374 and a melting point of 157.0°C . The compound’s UV max has not been determined .

Scientific Research Applications

  • Electrochemical Charge Storage : Fluoro-substituted conjugated polyindoles, like 5-Fluoro-MN-24, have significant potential in electrochemical charge storage materials. These materials demonstrate high specific capacitance, good cycling stability, and slow self-discharge behavior, making them promising for supercapacitor applications (Wang et al., 2019).

  • Cancer Treatment : 5-Fluorouracil, a related compound, is extensively used in cancer treatment. Its mechanism of action and strategies to increase its anticancer activity are areas of significant research. However, drug resistance is a limitation in the clinical use of 5-Fluorouracil (Longley et al., 2003).

  • In Vivo Metabolism Monitoring : The metabolism of 5-Fluorouracil has been monitored in vivo using nuclear magnetic resonance (NMR), offering non-invasive insights into the drug's metabolic fate in animals and potentially humans (Stevens et al., 1984).

  • Biochemical Modulation : Research on 5-Fluorouracil's biochemistry and pharmacology has led to strategies for enhancing its therapeutic efficacy and overcoming resistance, including delayed administration of uridine and pretreatment with leucovorin (Pinedo & Peters, 1988).

  • NMR Spectroscopy in Nucleic Acids : 5-Fluoro pyrimidines are used in NMR spectroscopy to probe DNA and RNA secondary structures, offering valuable insights into nucleic acid conformational transitions (Puffer et al., 2009).

  • C-F Bond Activation in Synthesis : The unique properties of fluorine, such as high electronegativity and small size, have made it a focus in science, particularly in the synthesis of fluoroorganic compounds. C-F bond activation is a key area of investigation for the effective synthesis of these compounds (Amii & Uneyama, 2009).

  • Chemotherapy of Cancer : 5-Fluorouracil and its derivatives like 5-fluoro-2′-deoxyuridine have been used in chemotherapy for cancers, particularly breast and gastrointestinal tract cancers. Understanding their distribution and metabolic fate is critical for their clinical applications (Heidelberger & Ansfield, 1963).

  • Human Hepatocyte Metabolism of Synthetic Cannabinoids : Research has also delved into the metabolism of novel synthetic cannabinoids like MN-18 and its 5-fluoro analog, 5F-MN-18, in human hepatocytes. These studies are crucial for forensic laboratories to identify intake of these substances (Diao et al., 2017).

Future Directions

Given the known metabolic liberation of amantadine in the related compound APINACA, it is suspected that metabolic hydrolysis of the amide group of 5F-NNE1 may release 1-naphthylamine, a known carcinogen . This suggests potential future directions for research into the metabolic pathways of 5-Fluoro-MN-24 and related compounds.

properties

IUPAC Name

1-(5-fluoropentyl)-N-naphthalen-1-ylindole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN2O/c25-15-6-1-7-16-27-17-21(20-12-4-5-14-23(20)27)24(28)26-22-13-8-10-18-9-2-3-11-19(18)22/h2-5,8-14,17H,1,6-7,15-16H2,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJKVOBZLMBHFKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CN(C4=CC=CC=C43)CCCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901032710
Record name 5F-NNE1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901032710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-MN-24

CAS RN

1445580-60-8
Record name 1-(5-Fluoropentyl)-N-1-naphthalenyl-1H-indole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1445580-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-MN-24
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445580608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5F-NNE1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901032710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-FLUORO-MN-24
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T22QDP4D9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
2
Citations
J Czarny, J Musiał, J Powierska-Czarny, N Galant… - Microchemical …, 2022 - Elsevier
The development of the black market, and thus the increase in the number of available psychoactive substances, forces laboratories to take measures to prevent poisoning and deaths …
Number of citations: 1 www.sciencedirect.com
P Blanckaert
Number of citations: 0

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